molecular formula C19H22N6O B2674924 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE CAS No. 1448045-09-7

2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2674924
CAS No.: 1448045-09-7
M. Wt: 350.426
InChI Key: FAFTXJPZSOCROR-UHFFFAOYSA-N
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Description

2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives

Scientific Research Applications

2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . Another method includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine and Iodine: Used for halogenation reactions.

    Sodium Methoxide: Used in the initial synthesis steps.

Major Products

Mechanism of Action

The mechanism of action of 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets in microbial cells. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE stands out due to its unique structural features, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for further research and development.

Properties

IUPAC Name

2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-18(25-9-3-2-4-16(25)23-14)19(26)22-12-15-5-10-24(11-6-15)17-13-20-7-8-21-17/h2-4,7-9,13,15H,5-6,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFTXJPZSOCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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